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Compound of Interest

Compound Name: 4-Methoxybenzaldehyde-d1

Cat. No.: B099111 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
4-Methoxybenzaldehyde-d1, also known as p-Anisaldehyde-α-d1, is the deuterated form of 4-

Methoxybenzaldehyde (p-Anisaldehyde). This isotopically labeled compound is a valuable tool

in analytical and metabolic research. Its primary application is as an internal standard in

quantitative analyses by mass spectrometry (GC-MS or LC-MS) due to its chemical similarity

and mass difference from the unlabeled analog. This guide provides a comprehensive overview

of its properties, synthesis, and applications.

Quantitative Data
The physical and chemical properties of 4-Methoxybenzaldehyde-d1 are summarized in the

tables below.

Table 1: Chemical and Physical Properties
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Property Value Reference

CAS Number 19486-71-6 N/A

Molecular Formula C₈H₇DO₂ N/A

Molecular Weight 137.15 g/mol N/A

Appearance Colorless to pale yellow liquid N/A

Boiling Point 248 °C (of unlabeled) N/A

Density
1.119 g/mL at 25 °C (of

unlabeled)
N/A

Solubility

Miscible with ethanol, ether;

very soluble in acetone,

chloroform.

N/A

Table 2: Product Specifications

Specification Value

Isotopic Purity ≥ 98 atom % D

Chemical Purity ≥ 96%

Experimental Protocols
Synthesis of 4-Methoxybenzaldehyde-d1
A common method for the synthesis of formyl-deuterated benzaldehydes is the reduction of the

corresponding acid chloride with a deuterated reducing agent.

Experimental Workflow: Synthesis of 4-Methoxybenzaldehyde-d1
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Synthesis of 4-Methoxybenzaldehyde-d1

Step 1: Preparation of 4-Methoxybenzoyl chloride

Step 2: Deuterated Reduction

Step 3: Work-up and Purification

4-Methoxybenzoic acid

4-Methoxybenzoyl chloride

Reflux

Thionyl chloride (SOCl₂)

4-Methoxybenzaldehyde-d1

Addition at 0 °C

Lithium aluminum deuteride (LiAlD₄) Dry THF

Quenching (e.g., with H₂O/acid)

Extraction (e.g., with diethyl ether)

Column Chromatography
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Caption: Workflow for the synthesis of 4-Methoxybenzaldehyde-d1.
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Methodology:

Preparation of 4-Methoxybenzoyl chloride: 4-Methoxybenzoic acid is reacted with an excess

of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), and heated to

reflux. The reaction is monitored for the cessation of gas evolution. The excess thionyl

chloride is removed by distillation under reduced pressure to yield crude 4-methoxybenzoyl

chloride.

Deuterated Reduction: The crude 4-methoxybenzoyl chloride is dissolved in a dry, aprotic

solvent such as tetrahydrofuran (THF). The solution is cooled in an ice bath, and a solution

of a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), in dry THF is

added dropwise. The reaction is stirred at low temperature and then allowed to warm to room

temperature.

Work-up and Purification: The reaction is carefully quenched by the slow addition of water or

a dilute acid. The resulting mixture is filtered, and the organic layer is separated. The

aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined

organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the

solvent is removed under reduced pressure. The crude product is purified by column

chromatography on silica gel to afford pure 4-Methoxybenzaldehyde-d1.

Use as an Internal Standard in GC-MS Analysis
4-Methoxybenzaldehyde-d1 is an ideal internal standard for the quantification of 4-

methoxybenzaldehyde in various matrices. A common approach involves derivatization to

improve chromatographic properties and sensitivity.

Experimental Workflow: GC-MS Analysis with Internal Standard
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GC-MS Analysis using 4-Methoxybenzaldehyde-d1

Sample Collection

Spiking with 4-Methoxybenzaldehyde-d1

Sample Preparation (e.g., LLE, SPE)

Derivatization with PFBHA

GC-MS Analysis

Data Processing

Quantification

Click to download full resolution via product page

Caption: Workflow for GC-MS analysis with an internal standard.

Methodology:

Sample Preparation: A known amount of the sample is taken, and a precise volume of a

standard solution of 4-Methoxybenzaldehyde-d1 is added ("spiked").
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Extraction: The analyte and the internal standard are extracted from the sample matrix using

an appropriate technique, such as liquid-liquid extraction (LLE) or solid-phase extraction

(SPE).

Derivatization: The extracted sample is derivatized to improve volatility and thermal stability

for GC analysis. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-

Pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a

mass spectrometer. The GC column separates the analyte and internal standard derivatives,

and the mass spectrometer detects and quantifies them.

Quantification: The concentration of 4-methoxybenzaldehyde in the original sample is

determined by comparing the peak area of its derivative to the peak area of the 4-
Methoxybenzaldehyde-d1 derivative.

Signaling and Metabolic Pathways
4-Methoxybenzaldehyde is known to be a human metabolite. The primary metabolic pathway

for benzaldehydes in mammals involves oxidation to the corresponding carboxylic acid, which

can then be conjugated for excretion.

Metabolic Pathway of 4-Methoxybenzaldehyde
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Metabolic Pathway of 4-Methoxybenzaldehyde
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Caption: Anticipated metabolic pathway of 4-methoxybenzaldehyde.

The aldehyde group of 4-methoxybenzaldehyde is oxidized by aldehyde dehydrogenase

(ALDH) to form 4-methoxybenzoic acid (anisic acid). This carboxylic acid can then undergo

phase II metabolism, such as conjugation with glucuronic acid or glycine, to form more water-

soluble compounds that are readily excreted in the urine. The use of 4-
Methoxybenzaldehyde-d1 can help in tracing and quantifying these metabolites in metabolic

studies.

To cite this document: BenchChem. [Technical Guide: 4-Methoxybenzaldehyde-d1 (CAS No.
19486-71-6)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099111#4-methoxybenzaldehyde-d1-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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